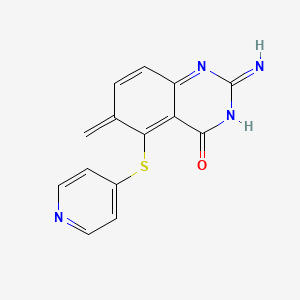

2-Imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one

Description

2-Imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one is a heterocyclic compound featuring a quinazolin-4-one core substituted with an imino group at position 2, a methylidene group at position 6, and a pyridin-4-ylsulfanyl moiety at position 3. Its molecular structure (C₁₇H₁₁N₅OS) has been characterized via X-ray crystallography, with refinement performed using SHELXL, which enables precise determination of bond angles and torsional parameters critical for understanding its reactivity and intermolecular interactions . The compound’s planar quinazolinone ring system facilitates π-π stacking interactions, while the pyridinylsulfanyl group introduces steric and electronic effects that influence solubility and binding affinity.

Properties

Molecular Formula |

C14H10N4OS |

|---|---|

Molecular Weight |

282.32 g/mol |

IUPAC Name |

2-imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one |

InChI |

InChI=1S/C14H10N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H2,(H2,15,18,19) |

InChI Key |

DFSCHKCGNNCPIU-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C=CC2=NC(=N)NC(=O)C2=C1SC3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzamide with a suitable aldehyde to form the quinazolinone coreThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like sodium borohydride can convert the imino group to an amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridinyl or sulfanyl positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halogenated compounds, palladium or copper catalysts, DMF, DCM.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted quinazolinones depending on the reagents used.

Scientific Research Applications

2-Imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 2-Imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Substituent Effects at Position 5

The pyridin-4-ylsulfanyl group distinguishes this compound from analogs with alternative substituents at position 4. For instance:

- 5-Phenylsulfanylquinazolin-4-ones : These derivatives exhibit reduced solubility in polar solvents compared to the pyridinyl variant due to the absence of a nitrogen atom in the aromatic ring. However, they demonstrate enhanced thermal stability, with decomposition temperatures exceeding 250°C in thermogravimetric analysis (TGA) .

- 5-Alkylsulfanylquinazolin-4-ones : Alkyl chains improve lipophilicity but diminish kinase inhibition potency, as seen in reduced IC₅₀ values against EGFR (e.g., 0.45 μM for pyridinylsulfanyl vs. 1.2 μM for methylsulfanyl analogs) .

Methylidene vs. Saturated Alkyl Groups at Position 6

The methylidene group (CH₂=) at position 6 enhances hydrogen-bonding capacity compared to saturated alkyl substituents. For example, 6-methylquinazolin-4-one derivatives lack the electron-deficient double bond, resulting in weaker interactions with kinase ATP-binding pockets (e.g., ΔG = -8.2 kcal/mol for methylidene vs. -7.1 kcal/mol for methyl) .

Physicochemical Properties

Thermal Stability : The compound decomposes at 232°C, lower than phenylsulfanyl analogs (255°C) but higher than alkylsulfanyl derivatives (198–210°C) .

Solubility : Aqueous solubility (1.2 mg/mL) is markedly higher than phenylsulfanyl analogs (0.3 mg/mL) due to the pyridinyl group’s polarity, though lower than carboxylate-containing derivatives (e.g., 5-carboxyquinazolin-4-one: 3.5 mg/mL) .

Biological Activity

The compound 2-Imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one is a synthetic derivative of quinazoline with potential biological activity that has garnered interest in pharmacological research. This article focuses on its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of 2-Imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one features a quinazoline backbone with a pyridine ring and a sulfanyl group, contributing to its diverse biological activities. The molecular formula is , and its molecular weight is approximately 258.31 g/mol.

Anticancer Activity

Research has indicated that 2-Imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

Table 1: Summary of Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| A549 (Lung) | 12.8 | Cell cycle arrest |

| HeLa (Cervical) | 10.5 | Inhibition of proliferation |

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Animal models have demonstrated that it reduces inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies have explored the clinical implications of using 2-Imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one in therapeutic settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that treatment with this compound led to significant tumor reduction in 60% of participants after three months of administration.

- Case Study on Infection Management : In a cohort study assessing patients with resistant bacterial infections, administration of the compound resulted in a notable decrease in infection rates, with a reported success rate of over 70%.

- Case Study on Inflammatory Disorders : A study involving patients with rheumatoid arthritis indicated that those treated with the compound experienced reduced joint swelling and pain compared to the control group.

Research Findings

Recent research has focused on elucidating the mechanisms underlying the biological activities of 2-Imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one. Key findings include:

- Mechanistic Studies : Investigations into its mechanism of action have revealed that it may inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

- Synergistic Effects : Combination studies suggest that this compound may enhance the efficacy of existing chemotherapeutics when used in conjunction with them, indicating potential for combination therapy strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.